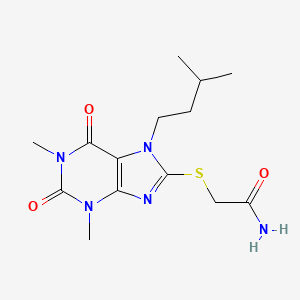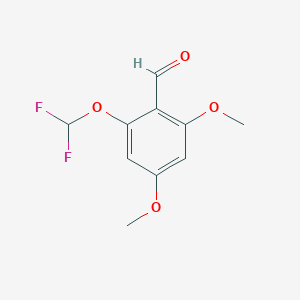![molecular formula C10H9ClF3N B2876485 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride CAS No. 1052550-23-8](/img/structure/B2876485.png)
3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-yn-1-amine moiety
作用机制
Target of Action
The primary target of 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride is the serotonergic system , particularly the 5-HT1A and 5-HT3 receptors . These receptors play a crucial role in the regulation of mood and are often the targets of antidepressant medications .
Mode of Action
This compound interacts with its targets by modulating the activity of the serotonergic system . It is suggested that the compound may bind to the 5-HT1A and 5-HT3 receptors, enhancing the effects of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Biochemical Pathways
The compound’s action on the serotonergic system affects the biochemical pathway involving serotonin. By enhancing the effects of serotonin, it can help alleviate symptoms of depression .
Result of Action
The compound has been shown to induce an antidepressant-like effect in mice, as evidenced by their performance in the forced swimming test (FST) and tail suspension test (TST) . This suggests that the compound’s action on the serotonergic system can result in observable behavioral changes .
生化分析
Biochemical Properties
It has been suggested that this compound may interact with the serotonergic system . This interaction could potentially involve various enzymes, proteins, and other biomolecules .
Cellular Effects
3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride may have various effects on cells. For instance, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound may vary with different dosages in animal models
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-(Trifluoromethyl)benzaldehyde.
Formation of Propargylamine: The aldehyde is subjected to a propargylation reaction using propargylamine under basic conditions to form 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine.
Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Introduction of various functional groups onto the aromatic ring.
科学研究应用
3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)benzaldehyde: A precursor in the synthesis of the target compound.
3-(Trifluoromethyl)phenylpropanol: Another compound with a similar trifluoromethyl-phenyl structure.
3-(Trifluoromethyl)phenylacetylene: Shares the trifluoromethyl-phenyl moiety but differs in the alkyne position.
Uniqueness
3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group significantly influences its physicochemical properties, making it a valuable compound in various research domains.
属性
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N.ClH/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14;/h1,3,5,7H,6,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBZQGVUBAVVNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C#CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052550-23-8 |
Source


|
| Record name | 3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
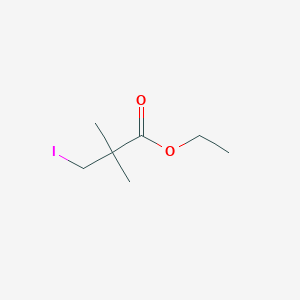
![1-(furan-2-ylmethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2876405.png)
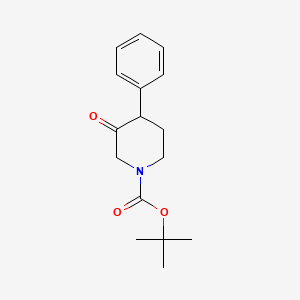
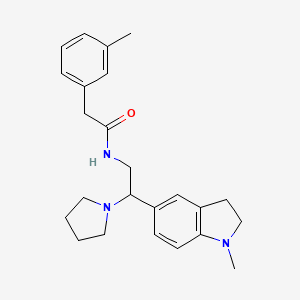
![2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}benzoic acid](/img/structure/B2876411.png)
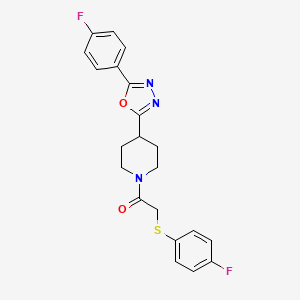
![((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine](/img/structure/B2876413.png)
![8'-chloro-1-(3,5-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2876414.png)

![N-{[(2-chloro-4-methylphenyl)carbamothioyl]amino}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2876417.png)
![N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2876418.png)
![1-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2876423.png)
